4-Methoxycyclohexane-1-carbaldehyde

Overview

Description

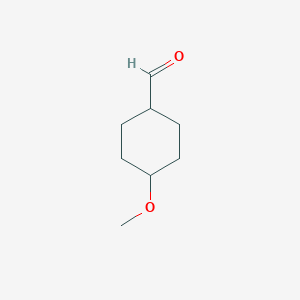

4-Methoxycyclohexane-1-carbaldehyde is a chemical compound that is widely used in scientific research. It is a colorless liquid with a molecular formula of C8H12O2 and a molecular weight of 140.18 g/mol. This compound is also known as p-anisaldehyde and is an important intermediate in the synthesis of various organic compounds.

Scientific Research Applications

Use in Hydroxynitrile Lyase Catalysis 4-Methoxycyclohexane-1-carbaldehyde derivatives, specifically 2-methoxycyclohex-3-ene carbaldehyde, are used in hydroxynitrile lyase catalysis. This process involves converting aldehydes derived from Diels–Alder reactions into corresponding cyanohydrins. Modeling studies provide insights into the steric course of these biocatalytic cyanohydrin reactions (Avi et al., 2009).

Photophysical Properties Study Compounds similar to this compound, such as 1-methoxypyrene-2-carbaldehyde, have been studied for their photophysical properties. These studies, involving experimental transient absorption and theoretical analyses, explore different photophysical behaviors upon excitation into the S1 state, influenced by intramolecular hydrogen bonds (Yin et al., 2016).

Chemical Reactions Involving Alkyl Cobaloxime The compound has been used in the study of the bromination and mercuration of alkyl cobaloxime derivatives. For instance, cis-2-methoxycyclohexyl(pyridine)cobaloxime undergoes specific chemical reactions to form various products, including trans-1-bromo-2-methoxycyclohexane. This study contributes to understanding the stereochemical course of SE2 reactions in alkyl cobaloxime (Shinozaki et al., 1976).

Synthesis of Novel Compounds Derivatives of this compound, like 2-methoxydibenzo[b,d]furan carbaldehydes, have been synthesized for the creation of novel β-phenylethylamines and NBOMe derivatives, which are undergoing biological evaluation. Such research contributes to the development of new compounds with potential biological applications (Yempala & Cassels, 2017).

Role in Methanolysis of Bicyclo[3.1.0]hexane Studies have shown that bicyclo[3.1.0]hexane, when undergoing methanolysis, yields products including 4-methoxycyclohexane. This process is influenced by reaction conditions, with different outcomes under acidic and basic conditions. Such studies provide valuable insights into organic synthesis mechanisms (Lim, Mcgee & Sieburth, 2002).

Application in Indole Chemistry Compounds like 1-Methoxy-6-nitroindole-3-carbaldehyde, which is structurally similar to this compound, are used in indole chemistry for synthesizing various trisubstituted indole derivatives. This demonstrates the versatility of such compounds in organic synthesis (Yamada et al., 2009).

Exploration in Reduction Reactions The reduction of 1-methoxycyclohexa-1,3-dienes, related to this compound, has been studied using metal-ammonia solutions. These studies explore the mechanisms and outcomes of such reduction reactions, contributing to a deeper understanding of organic reaction pathways (Birch & Rao, 1970).

Safety and Hazards

The safety data sheet for 4-Methoxycyclohexane-1-carbaldehyde indicates that it is a hazardous substance. It has hazard statements including H227, H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as flammability and health hazards if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

It’s known that aldehydes generally interact with various biological molecules, including proteins and dna, which can influence cellular processes .

Mode of Action

Based on its structural similarity to other cyclohexane derivatives, it can be inferred that its interaction with targets might involve conformational changes . For instance, cyclohexane derivatives can adopt chair conformations, which can influence their reactivity and interactions with other molecules .

Biochemical Pathways

Aldehydes can participate in various biochemical reactions, including nucleophilic additions and oxidations .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which might influence its absorption and distribution. Its metabolism and excretion would likely involve enzymatic transformations, as is common for many organic compounds .

Result of Action

Aldehydes can cause various cellular effects, including protein modification and dna damage, which can influence cell function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methoxycyclohexane-1-carbaldehyde. For instance, temperature and pH can affect the compound’s reactivity and stability . Additionally, the presence of other molecules can influence its interactions and reactions .

properties

IUPAC Name |

4-methoxycyclohexane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-10-8-4-2-7(6-9)3-5-8/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBWGQDHNJVXSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120552-57-0 | |

| Record name | 4-methoxycyclohexane-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

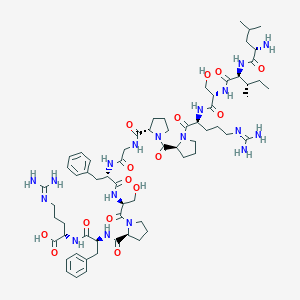

![2-[4-(Octyloxy)phenyl]pyrimidin-5-OL](/img/structure/B44567.png)

![(2R,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B44588.png)

![1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester](/img/structure/B44591.png)